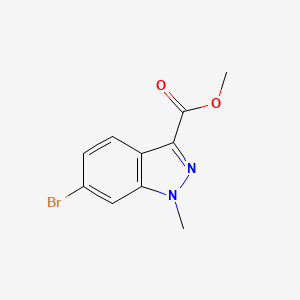

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJICLOHNXORMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677588 | |

| Record name | Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946427-77-6 | |

| Record name | Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate chemical properties

An In-Depth Technical Guide to Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate

This compound is a specialized heterocyclic compound built upon the indazole core. The indazole ring system is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules, particularly as kinase inhibitors for therapeutic applications.[1][2] This specific derivative is of high value to researchers and drug development professionals for several key reasons.

First, it incorporates three distinct points for chemical modification: the bromine atom at the 6-position, the methyl ester at the 3-position, and the N-methyl group that defines its isomeric form. The bromine atom, in particular, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity.[3] This strategic combination of functional groups makes it a crucial intermediate for creating libraries of novel compounds for biological screening, especially in the fields of oncology and neurology.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Core Chemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic campaigns.

Physicochemical Characteristics

The core physicochemical data for this compound are summarized below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrN₂O₂ | Inferred from structure |

| Molecular Weight | 269.10 g/mol | Inferred from structure |

| Appearance | Yellow to pale yellow solid | [4] |

| Purity | Typically ≥95% (HPLC) | [4] |

| Storage Conditions | Store at 0-8 °C | [4] |

Chemical Structure

The structural arrangement of the molecule dictates its reactivity and three-dimensional shape, which is critical for its interaction with biological targets.

Caption: Structure of this compound.

Spectral Analysis Profile

While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectral characteristics, which are vital for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-methyl group (N1-CH₃) would appear as a singlet around 3.8-4.2 ppm. The ester methyl group (O-CH₃) would also be a singlet, typically slightly downfield, around 3.9-4.1 ppm. The aromatic protons on the indazole ring would appear further downfield (7.0-8.5 ppm). Specifically, the proton at C7 would likely be a doublet, the one at C5 a doublet of doublets, and the proton at C4 a doublet, with coupling constants determined by their positions relative to each other.

-

¹³C NMR: The carbon spectrum would confirm the carbon framework. The two methyl carbons would appear upfield (35-55 ppm). The ester carbonyl carbon would be significantly downfield (~160-165 ppm). The aromatic and heterocyclic carbons would resonate in the 110-145 ppm range, with the carbon bearing the bromine (C6) showing a characteristic shift.

-

Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M+) peak and an M+2 peak of nearly equal intensity. This isotopic pattern is the hallmark of a molecule containing a single bromine atom (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) from the molecular ion.

Synthesis and Reactivity

This compound is not typically prepared in a single step but is built from a more common precursor, highlighting a key synthetic strategy. The causality behind this multi-step approach lies in controlling the site of methylation. Direct methylation of 6-bromo-1H-indazole-3-carboxylate can lead to a mixture of N1 and N2 methylated isomers, necessitating a controlled and deliberate synthetic sequence.

Synthetic Pathway Workflow

The most logical and field-proven synthesis involves a two-step process starting from 6-bromo-1H-indazole-3-carboxylic acid. This ensures high regioselectivity and yield.

Caption: A validated two-step workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system where the purity of the intermediate directly impacts the success of the final step. Each step includes checkpoints for validation.

Step 1: Fischer Esterification of 6-Bromo-1H-indazole-3-carboxylic Acid

-

Causality: This classic acid-catalyzed reaction converts the carboxylic acid into a methyl ester. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to make the carbon more electrophilic and susceptible to nucleophilic attack by methanol. Heat is applied to drive the equilibrium towards the product.

-

Methodology:

-

Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-15 volumes).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 eq) dropwise.

-

Heat the reaction mixture to reflux (or ~90°C) and maintain for 4-6 hours.[5]

-

Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and brine.[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-bromo-1H-indazole-3-carboxylate as a solid, which can be used directly in the next step.

-

Step 2: N-Methylation of the Indazole Intermediate

-

Causality: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N1 position of the indazole ring. This generates a highly nucleophilic indazolide anion. The subsequent addition of an electrophilic methyl source, like methyl iodide, results in an Sₙ2 reaction to form the N-C bond selectively. The reaction is started at 0°C to control the exothermic deprotonation step.

-

Methodology:

-

Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise, ensuring the temperature remains low.

-

Stir the mixture at 0°C for 30 minutes. You should observe gas evolution (H₂) ceasing, indicating complete deprotonation.

-

Add methyl iodide (or another methylating agent like dimethyl sulfate) (1.1 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Validation Checkpoint: Monitor by TLC for the disappearance of the starting material and the appearance of a new, less polar spot.

-

Carefully quench the reaction by slowly adding a few drops of methanol or water to consume any excess NaH.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford pure This compound .[5]

-

Key Reactivity and Synthetic Utility

The true value of this molecule lies in its potential for diversification.

Caption: Key reactivity pathways for synthetic diversification.

-

Cross-Coupling at C6: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

-

Ester Modification: The methyl ester at C3 is readily transformed. It can be saponified (hydrolyzed) under basic conditions (e.g., using LiOH) to the corresponding carboxylic acid.[3] This acid can then be coupled with a wide range of amines using standard peptide coupling reagents (like HATU or EDC/HOBt) to generate a library of indazole-3-carboxamides, a motif found in many potent PAK1 inhibitors and other bioactive molecules.[2]

-

Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding primary alcohol (6-bromo-1-methyl-1H-indazol-3-yl)methanol).[6] This alcohol provides another avenue for functionalization.

Applications in Medicinal Chemistry

The indazole scaffold is not merely a synthetic curiosity; it is a validated pharmacophore. Derivatives have shown promising results in preclinical studies for oncology and neurology.[4]

-

Kinase Inhibition: The indazole core mimics the hinge-binding motif of ATP, allowing it to fit into the active site of many protein kinases. By modifying the substituents at the C3 and C6 positions, researchers can achieve high potency and selectivity for specific kinase targets implicated in diseases like cancer.[2]

-

Central Nervous System (CNS) Agents: The lipophilic nature and rigid structure of the indazole core make it suitable for designing molecules that can cross the blood-brain barrier. As such, it serves as a key building block for developing drugs targeting neurological disorders.[4]

-

Agrochemicals: Beyond pharmaceuticals, this scaffold is also explored in agricultural chemistry for creating potent fungicides or herbicides.[4]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related bromo-indazole analogs provides a reliable guide.

-

Hazard Classification: Bromo-indazole derivatives are generally classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[7][8]

-

Recommended PPE: Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

-

Chem-Impex. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

-

S. L. Guilhaud, et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

-

Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.es [fishersci.es]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2][3][4] This document delineates the molecule's physicochemical properties, provides detailed, field-proven protocols for its multi-step synthesis with mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's applications as a versatile intermediate for the development of novel therapeutics.

A Note on Chemical Identifiers: The target compound of this guide is This compound . It is crucial to note that the widely cited CAS Number 885278-42-2 refers to its direct precursor, Methyl 6-bromo-1H-indazole-3-carboxylate .[5][6][7][8][9] This guide will cover the synthesis of this precursor and its subsequent regioselective methylation to yield the final target compound.

Part 1: Physicochemical and Structural Properties

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The strategic placement of a bromine atom, a methyl ester, and an N-methyl group provides three distinct points for synthetic diversification, making it a valuable intermediate. The bromine atom at the C6 position is particularly useful for introducing further complexity via cross-coupling reactions.

| Property | This compound | Methyl 6-bromo-1H-indazole-3-carboxylate (Precursor)[5][9] |

| CAS Number | N/A | 885278-42-2 |

| Molecular Formula | C₁₀H₉BrN₂O₂ | C₉H₇BrN₂O₂ |

| Molecular Weight | 269.10 g/mol | 255.07 g/mol |

| Appearance | Expected to be a pale yellow or off-white solid | Yellow to pale yellow solid[10] |

| Purity | ≥ 95% (Typically available from suppliers) | ≥ 95% (HPLC)[10] |

| Solubility | Soluble in organic solvents like DMF, DMSO, Methanol | Soluble in organic solvents such as ethyl acetate and THF |

| Storage | Store at 2-8 °C, sealed in dry, dark conditions[8] | Store at 0-8 °C[10] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a two-step process starting from 6-bromo-1H-indazole-3-carboxylic acid. This pathway ensures high yields and excellent control over regiochemistry.

Overall Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step A: Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate (Precursor)

Protocol:

-

Suspend 6-bromo-1H-indazole-3-carboxylic acid (e.g., 12.0 mmol, 1.0 equiv) in methanol (50 mL).[6]

-

Slowly add concentrated sulfuric acid (28.0 mmol, 2.3 equiv) to the suspension while stirring.[6]

-

Heat the reaction mixture to reflux (approx. 90°C) and maintain for 4 hours, monitoring by TLC until the starting material is consumed.[6]

-

Cool the mixture to room temperature and dilute with ethyl acetate (200 mL).

-

Carefully wash the organic layer sequentially with saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL).[6]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid.[6]

Causality and Expertise:

-

Choice of Reagent: This is a classic Fischer esterification. Methanol serves as both the solvent and the nucleophile.

-

Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The acid also acts as a dehydrating agent, helping to drive the equilibrium towards the product side.

Step B: Regioselective N-Methylation to Yield the Target Compound

Protocol:

-

Dissolve the Methyl 6-bromo-1H-indazole-3-carboxylate (10.0 mmol, 1.0 equiv) from Step A in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 10.4 mmol, 1.04 equiv) portion-wise, ensuring the temperature remains low.[6] Stir at 0°C for 30 minutes. Effervescence (H₂ gas) should be observed.

-

Slowly add methyl iodide (CH₃I, 10.4 mmol, 1.04 equiv) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 90 minutes.[6]

-

Upon completion (monitored by TLC), carefully quench the reaction by the slow addition of methanol or saturated aqueous ammonium chloride.

-

Dilute with ethyl acetate (200 mL) and wash with brine (200 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality and Expertise:

-

Regioselectivity (N1 vs. N2 Alkylation): The direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers.[11][12][13] Achieving high regioselectivity is critical.

-

Choice of Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the indazole N-H to form the indazole anion. The regioselectivity of the subsequent alkylation is influenced by factors including the solvent, counter-ion, and substituents on the indazole ring. For C3-substituted indazoles, the combination of NaH in THF generally favors alkylation at the N1 position, which leads to the thermodynamically more stable product.[14][15] The N1 position is less sterically hindered and electronically favored in this system.

Part 3: Analytical Characterization

Confirming the structure and, critically, the site of methylation requires a combination of standard analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | N-CH₃ Signal: A sharp singlet around δ 4.1-4.3 ppm. The chemical shift of the N1-methyl group is characteristically different from an N2-methyl group, providing definitive proof of regiochemistry.[15] O-CH₃ Signal: A sharp singlet around δ 3.9-4.0 ppm. Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring, showing characteristic splitting patterns (e.g., doublets, doublet of doublets). |

| ¹³C NMR | Signals corresponding to the N-methyl carbon, the ester methyl carbon, the ester carbonyl carbon, and the aromatic carbons of the indazole core. |

| IR Spectroscopy | C=O Stretch: A strong absorption band around 1710-1730 cm⁻¹ for the ester carbonyl group. Absence of N-H Stretch: Disappearance of the broad N-H stretching band (typically seen around 3100-3300 cm⁻¹ in the precursor) confirms successful N-methylation. |

| Mass Spec (HRMS) | The calculated exact mass for C₁₀H₉BrN₂O₂ allows for confirmation of the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible. |

Part 4: Applications in Medicinal Chemistry & Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in the versatile chemical handles it possesses, which allow for its incorporation into larger, more complex molecules with potential therapeutic activity. The indazole core is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[2][3][16]

Key Synthetic Utilities:

-

Suzuki and other Cross-Coupling Reactions: The bromine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the structure-activity relationship (SAR) at this position.

-

Amide Bond Formation: The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate indazole-3-carboxamides.[17][18][19] This is a common strategy in the development of inhibitors targeting enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1).[18]

-

Core Scaffold: The N-methylated indazole core itself provides a rigid, defined three-dimensional structure that can effectively position other functional groups for optimal interaction with a biological target.

Role as a Pharmaceutical Building Block

Caption: Synthetic diversification pathways from the target intermediate.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its precursor and related bromo-indazole compounds can be used to establish handling guidelines.[20][21]

-

Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[21] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[22] Avoid contact with skin, eyes, and clothing. Practice good industrial hygiene.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.[22]

References

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.

- The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),.... ResearchGate.

- Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate.

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. U.S. National Library of Medicine.

- Methyl 6-bromo-1H-indazole-3-carboxylate. CymitQuimica.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.

- METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS 885278-42-2). ChemicalBook.

- Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. ACS Publications.

- Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.

- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.

- Methyl 6-bromo-1H-indazole-3-carboxylate. Chem-Impex.

- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.

- 6-Bromo-1-methyl-1H-indazole. PubChem.

- Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate AldrichCPR. Sigma-Aldrich.

- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Thieme Connect.

- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.

- METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE - Safety Data Sheet. ChemicalBook.

- Wiley-VCH 2007 - Supporting Information. Wiley Online Library.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

- SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. Fisher Scientific.

- The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals.

- Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com.

- 885278-42-2|Methyl 6-bromo-1H-indazole-3-carboxylate. Ambeed.com.

- 6-Bromo-1-methyl-1H-indazole. Sigma-Aldrich.

- 885278-42-2|Methyl 6-bromo-1H-indazole-3-carboxylate|BLD Pharm. BLD Pharm.

- SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific.

- SynChem, Inc. Product List. SynChem, Inc.

- Buy 3-Bromo-1H-indazole-5-carboxylic acid | 885521-49-3. Smolecule.

- 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum. ChemicalBook.

- The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. Autech Industry Co.,Limited.

- CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc.

- Synthesis molecular docking and DFT studies on novel indazole derivatives. U.S. National Library of Medicine.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. U.S. National Library of Medicine.

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... ResearchGate.

- Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 6-bromo-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 6. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 7. 885278-42-2 | Methyl 6-bromo-1H-indazole-3-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 8. 885278-42-2|Methyl 6-bromo-1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 9. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 13. connectjournals.com [connectjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 21. fishersci.es [fishersci.es]

- 22. fishersci.com [fishersci.com]

A Technical Guide to Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate: Synthesis, Characterization, and Applications

Introduction

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] These bicyclic aromatic heterocycles are pivotal in drug discovery, with derivatives found in approved drugs like Granisetron, a 5-HT3 receptor antagonist.[1]

This technical guide provides an in-depth examination of a key derivative, Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. We will explore its molecular structure, detail robust synthetic protocols with mechanistic insights, outline standard characterization methodologies, and discuss its significant applications as a versatile intermediate in pharmaceutical and chemical research. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important building block.

Molecular Structure and Physicochemical Properties

This compound is characterized by an indazole core functionalized at three key positions: a bromine atom at position C6, a methyl group on the N1 nitrogen, and a methyl ester at position C3. The bromine atom and the ester group serve as versatile synthetic handles for further molecular elaboration, making this compound a valuable starting material for creating diverse chemical libraries.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrN₂O₂ | Calculated |

| Molecular Weight | 269.10 g/mol | Calculated |

| Appearance | Expected to be a yellow to pale yellow solid | [4] (based on precursor) |

| CAS Number | Not available; Precursor (Methyl 6-bromo-1H-indazole-3-carboxylate) is 885278-42-2 | [5][6] |

| Purity | Typically ≥95% (HPLC) | [4] |

| Storage Conditions | Store at 0-8 °C | [4] |

| InChI Key | (Calculated) | |

| SMILES | CN1N=C(C(=O)OC)C2=CC(Br)=CC=C12 |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via a two-step process starting from 6-bromo-1H-indazole-3-carboxylic acid. This pathway ensures high yields and regiochemical control.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate (Intermediate)

This step involves a classic Fischer esterification reaction.

Methodology:

-

Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 4 mL per gram of starting material).[5]

-

Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.2 eq) to the suspension while stirring.

-

Heat the reaction mixture to reflux (approximately 90°C) and maintain for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][7]

-

After completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[5]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a yellow solid.[5]

Expertise & Causality:

-

Reagent Choice: Methanol serves as both the solvent and the esterifying agent. Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Work-up Procedure: The NaHCO₃ wash is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid. The subsequent brine wash helps to remove residual water from the organic layer.

Experimental Protocol 2: N1-Methylation of the Indazole Core

This step selectively introduces a methyl group at the N1 position of the indazole ring.

Methodology:

-

Dissolve the intermediate, Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

-

Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, approx. 1.2 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to obtain the final compound.

Trustworthiness & Mechanistic Insight:

-

Self-Validation: The regioselectivity of this reaction is critical. The formation of the N1-methylated product over the N2 isomer is the expected outcome. This regioselectivity is driven by both steric and electronic factors; the N1 position is generally more accessible and the resulting anion is thermodynamically more stable.[8] The final structure must be confirmed via spectroscopic methods as outlined in Section 3.

-

Mechanism: NaH, a strong non-nucleophilic base, deprotonates the N-H of the indazole ring to form a sodium indazolide salt. This salt then acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent in a classic Sₙ2 reaction.[8] The use of a polar aprotic solvent like THF is ideal as it solvates the cation (Na⁺) without interfering with the nucleophile.

Structural Elucidation and Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate

Introduction

This compound is a key heterocyclic building block in contemporary medicinal chemistry. Its rigid bicyclic indazole core, substituted with a bromine atom, a methyl group, and a methyl ester, provides a versatile scaffold for the development of novel therapeutic agents. Indazole derivatives are known to exhibit a wide range of biological activities, and this particular motif is of significant interest in the discovery of kinase inhibitors, anti-cancer agents, and compounds targeting neurological disorders.[1][2] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by practical, field-proven protocols.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is most logically approached through a two-step sequence starting from the commercially available 6-bromo-1H-indazole-3-carboxylic acid. This strategy involves an initial esterification of the carboxylic acid, followed by a regioselective N-methylation of the indazole ring.

Caption: Retrosynthetic pathway for the target compound.

This approach is advantageous as it utilizes a stable starting material and proceeds through a well-defined intermediate. The critical steps, Fischer esterification and N-alkylation, are robust and high-yielding reactions in organic synthesis.

Detailed Synthetic Pathway

The chosen synthetic route is depicted below. It begins with the acid-catalyzed esterification of 6-bromo-1H-indazole-3-carboxylic acid, followed by the methylation of the resulting ester at the N1 position of the indazole ring.

Caption: Overall two-step synthesis scheme.

Step 1: Fischer Esterification of 6-bromo-1H-indazole-3-carboxylic acid

The first step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[3] The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by the weakly nucleophilic methanol. Subsequent proton transfers and the elimination of a water molecule yield the desired methyl ester.[3] Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product side.

Step 2: N-Methylation of Methyl 6-bromo-1H-indazole-3-carboxylate

The second step involves the alkylation of the indazole nitrogen. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial. NaH deprotonates the N-H of the indazole ring to form a sodium salt, which is a much more potent nucleophile. This intermediate then readily reacts with an electrophile, in this case, methyl iodide, via an SN2 reaction to afford the N-methylated product.[4] It is important to note that alkylation can potentially occur at either the N1 or N2 position of the indazole ring. However, under these conditions with an unsubstituted indazole, alkylation generally favors the N1 position.

Experimental Protocols

Step 1: Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate

This protocol is adapted from a known procedure.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-bromo-1H-indazole-3-carboxylic acid | 241.04 | 3.00 g | 12.4 |

| Methanol | 32.04 | 50 mL | ~1235 |

| Concentrated Sulfuric Acid | 98.08 | 1.50 mL | ~28 |

| Ethyl Acetate | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a suspension of 6-bromo-1H-indazole-3-carboxylic acid (3.00 g, 12.4 mmol) in methanol (50 mL), slowly add concentrated sulfuric acid (1.50 mL) with stirring.

-

Heat the reaction mixture to 90°C and maintain this temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (200 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (150 mL) and brine (150 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid is Methyl 6-bromo-1H-indazole-3-carboxylate.

Expected Outcome:

Step 2: Synthesis of this compound

This protocol is adapted from a procedure for the N-methylation of a similar indazole ester.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 6-bromo-1H-indazole-3-carboxylate | 255.07 | 2.42 g | 9.49 |

| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 0.42 g | 10.4 |

| Methyl Iodide | 141.94 | 0.65 mL (1.48 g) | 10.4 |

| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |

| Ice/Water | - | As needed | - |

| Methylene Chloride | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Petroleum Ether | - | As needed | - |

Procedure:

-

To a stirred suspension of 60% sodium hydride (0.42 g, 10.4 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere, add a solution of Methyl 6-bromo-1H-indazole-3-carboxylate (2.42 g, 9.49 mmol) in anhydrous DMF (20 mL) dropwise at room temperature.

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add a solution of methyl iodide (0.65 mL, 10.4 mmol) in DMF (10 mL) dropwise to the reaction mixture.

-

Warm the mixture to 50°C and stir for 30 minutes.

-

Cool the reaction to ambient temperature and then pour it into ice/water (300 mL).

-

Extract the aqueous mixture with methylene chloride (2 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Triturate the residual oil with petroleum ether to induce solidification.

-

Collect the solid product by filtration and dry under vacuum.

Characterization

The final product and intermediate should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the position of the methyl group on the indazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl.

Safety Considerations

-

Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

-

Methyl Iodide (CH₃I): Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Concentrated Sulfuric Acid (H₂SO₄): This is a highly corrosive acid. Handle with extreme care, using appropriate personal protective equipment.

Conclusion

The described two-step synthesis provides a clear and efficient pathway for the preparation of this compound. This guide offers a robust foundation for researchers to produce this valuable intermediate for applications in drug discovery and development. The methodologies are based on well-understood and reliable chemical transformations, ensuring a high probability of success when executed with care and precision.

References

-

PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

-

RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

-

RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester, a key heterocyclic building block in medicinal chemistry. This document details a robust synthetic pathway, drawing upon established methodologies for the regioselective N-alkylation and esterification of indazole scaffolds. Furthermore, it presents a thorough characterization profile, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives in drug discovery and development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] The strategic functionalization of the indazole nucleus allows for the fine-tuning of its pharmacological profile, making it a "privileged scaffold" in medicinal chemistry. The subject of this guide, 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester, is a versatile intermediate, primed for further chemical elaboration in the pursuit of novel drug candidates. The presence of a bromine atom, a methyl group on the indazole nitrogen, and a methyl ester at the 3-position provides multiple handles for diversification through various cross-coupling reactions and amide bond formations.

This guide will provide a detailed, step-by-step protocol for the synthesis of this key intermediate, followed by a comprehensive discussion of its analytical characterization. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems.

Synthesis Pathway

The synthesis of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester is a multi-step process that begins with the commercially available 6-bromo-1H-indazole-3-carboxylic acid. The synthetic strategy involves two key transformations: the esterification of the carboxylic acid and the regioselective N-methylation of the indazole ring.

Caption: Synthetic pathway for 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester.

Step 1: Esterification of 6-bromo-1H-indazole-3-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is Fischer esterification, which utilizes an excess of methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.[2]

Experimental Protocol:

-

Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

-

Slowly add concentrated sulfuric acid (0.2-0.5 eq) to the suspension while stirring.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-bromo-1H-indazole-3-carboxylate.

Step 2: N-Methylation of Methyl 6-bromo-1H-indazole-3-carboxylate

The N-alkylation of the indazole ring can result in a mixture of N1 and N2 isomers. To achieve high regioselectivity for the desired N1-methylated product, the reaction is performed using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[3] The use of NaH deprotonates the indazole nitrogen, and the subsequent reaction with methyl iodide proceeds preferentially at the N1 position.

Experimental Protocol:

-

Dissolve methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

-

Re-cool the mixture to 0 °C and add methyl iodide (1.1-1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester.

Characterization

A comprehensive characterization of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester is essential to confirm its identity and purity. The following sections detail the expected analytical data based on established spectroscopic principles and data from structurally related compounds.[4][5]

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C10H9BrN2O2 |

| Molecular Weight | 269.10 g/mol |

| Appearance | Off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target compound are presented below.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-7 |

| ~7.80 | d | 1H | H-4 |

| ~7.40 | dd | 1H | H-5 |

| ~4.15 | s | 3H | N-CH₃ |

| ~4.00 | s | 3H | O-CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~163.0 | C=O |

| ~141.0 | C-7a |

| ~135.0 | C-3 |

| ~129.0 | C-5 |

| ~125.0 | C-7 |

| ~122.0 | C-6 |

| ~121.0 | C-3a |

| ~112.0 | C-4 |

| ~52.5 | O-CH₃ |

| ~36.0 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600, ~1470 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester) |

| ~800 | Strong | C-H out-of-plane bending (aromatic) |

| ~700 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester, the expected molecular ion peak and major fragmentation patterns are as follows:

Expected Fragmentation:

-

[M]⁺˙: The molecular ion peak should be observed at m/z 268 and 270 with an approximate 1:1 ratio, characteristic of the presence of a bromine atom.

-

[M - OCH₃]⁺: Loss of the methoxy group from the ester would result in a fragment at m/z 237/239.

-

[M - CO₂CH₃]⁺: Loss of the entire carbomethoxy group would lead to a fragment at m/z 209/211.

Caption: A typical workflow for the synthesis and characterization of the target compound.

Applications in Drug Discovery

The 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester scaffold is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The bromine atom at the 6-position is particularly useful as it can be readily modified using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. The methyl ester at the 3-position can be easily converted to amides, hydrazides, or other functional groups, further expanding the chemical space that can be explored. This versatility makes it a key intermediate in the development of compounds targeting a range of biological targets, including kinases, which are often implicated in cancer and inflammatory diseases.[6]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester and a comprehensive overview of its expected analytical characterization. The presented synthetic route is robust and relies on well-established chemical transformations, ensuring high regioselectivity and good yields. The predicted spectroscopic data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The versatility of this indazole derivative as a building block in medicinal chemistry underscores its importance in the ongoing quest for novel and effective therapeutic agents.

References

-

Gama, A., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]

-

PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available from: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

-

University of Groningen. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Available from: [Link]

-

Illinois State University. Table of Characteristic IR Absorptions. Available from: [Link]

-

University of California, Los Angeles. Interpretation of mass spectra. Available from: [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

University of Lisbon. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Available from: [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

Journal of the American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Available from: [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

-

Chemsrc. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Available from: [Link]

-

National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds.[1][2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The inherent versatility of the indazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to yield novel therapeutic agents. This guide focuses on a specific, promising derivative: Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate . While this molecule is often cited as a key synthetic intermediate for more complex drug candidates, its own potential biological activity warrants in-depth exploration.[5] This document will serve as a technical resource for researchers and drug development professionals, providing insights into its potential mechanisms of action, methodologies for its biological evaluation, and a framework for its further development.

Anticipated Biological Activity: A Focus on Oncology and Neuroprotection

Based on extensive research into the broader class of indazole derivatives, it is highly probable that this compound possesses significant biological activity, primarily in the realms of oncology and neurology.

Potential as an Anticancer Agent

The indazole scaffold is a common feature in a number of FDA-approved small-molecule anticancer drugs.[1] The anticancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6]

One exemplary study on a series of indazole derivatives demonstrated potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range.[1][3] The mechanism of action for one of the lead compounds in that study was linked to the induction of apoptosis, characterized by the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[1][3] Furthermore, the compound was observed to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) in cancer cells, suggesting a multi-faceted approach to inducing cell death.[1]

It is therefore plausible that this compound could exhibit similar cytotoxic and pro-apoptotic effects on cancer cells. The bromo- and methyl- substitutions on the indazole ring may influence its binding affinity and selectivity for specific kinase targets.

Potential in Neurological Disorders

Indazole derivatives have also shown promise in the treatment of neurological disorders.[5] Their neuroprotective effects are an area of active investigation, with some analogs demonstrating the ability to protect neurons from cell death in models of neurodegenerative diseases.[7][8] While the precise mechanisms are still being elucidated, they may involve the modulation of signaling pathways that are dysregulated in conditions such as Parkinson's disease and Alzheimer's disease. The structural features of this compound make it a candidate for investigation in this therapeutic area.

Proposed Experimental Workflows for Biological Characterization

To ascertain the biological activity of this compound, a systematic series of in vitro and in vivo experiments should be conducted. The following protocols are based on established methodologies for evaluating the anticancer and neuroprotective potential of novel chemical entities.

Anticancer Activity Assessment

A tiered approach is recommended, starting with broad screening and progressing to more detailed mechanistic studies.

1. In Vitro Cytotoxicity Screening: The MTT Assay

The initial step is to determine the compound's ability to inhibit the growth of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]

Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Apoptosis Induction Assays

If the compound shows significant cytotoxicity, the next step is to determine if it induces apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which stains the nucleus of late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

3. Kinase Inhibition Assays

To identify potential molecular targets, in vitro kinase inhibition assays are crucial.

Protocol: Kinase Panel Screening

-

Assay Setup: Utilize a commercially available kinase panel that includes a broad range of cancer-relevant kinases.

-

Compound Incubation: Incubate this compound with each kinase in the presence of its substrate and ATP.

-

Activity Measurement: Measure the kinase activity, typically through the detection of a phosphorylated substrate.

-

Data Analysis: Determine the percentage of inhibition for each kinase and calculate the IC50 values for the most potently inhibited kinases.

Data Presentation: A Comparative Overview

The following table provides a hypothetical summary of the kind of data that would be generated from the anticancer activity assessment of this compound, compared to a known standard.

| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | Primary Kinase Target |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Doxorubicin (Standard) | 0.05 | 0.2 | 0.1 | Topoisomerase II |

Visualizing the Scientific Logic

To better understand the proposed experimental workflow and the potential mechanism of action, the following diagrams are provided.

Caption: Proposed experimental workflow for anticancer evaluation.

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis and Application of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid, three-dimensional arrangement of atoms that is ideal for interacting with complex biological targets.[3] Indazole derivatives are the cornerstone of numerous approved drugs and clinical candidates, particularly in oncology, where they function as potent kinase inhibitors.[4][5]

This guide focuses on a particularly versatile intermediate: Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate . The strategic placement of its functional groups—a methyl ester at the C3 position and a bromine atom at the C6 position—offers two orthogonal handles for synthetic modification. This allows for the systematic and efficient construction of diverse chemical libraries, a critical process in modern drug discovery. We will delve into the synthesis of this core, explore the key derivatization pathways, and discuss the profound biological implications of the resulting molecules.

Part 1: The Core Intermediate: Synthesis and Properties

Understanding the foundational building block is the first step toward unlocking its potential. This compound is a stable, solid compound that serves as the starting point for extensive chemical exploration.

Physicochemical Data

A clear understanding of the physical and chemical properties of the starting material is essential for successful synthesis and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂O₂ | [6][7] |

| Molecular Weight | 255.07 g/mol | [6][8] |

| IUPAC Name | This compound | N/A |

| CAS Number | 885278-42-2 | [6] |

| Appearance | Yellow to pale yellow solid | [6] |

| Boiling Point | 399.7 °C (at 760 mmHg) | [8] |

| Purity (Typical) | ≥ 95% (HPLC) | [6] |

| Storage Conditions | Store at 0-8 °C | [6] |

Synthesis of the Core Scaffold

The synthesis of the N-methylated indazole core from its NH-indazole precursor is a straightforward but critical process. The most common route involves esterification of the carboxylic acid followed by N-alkylation. The causality behind this sequence is rooted in protecting the carboxylic acid as a methyl ester to prevent unwanted side reactions during the subsequent N-methylation step.

Caption: Synthetic pathway to the core intermediate.

Experimental Protocol: Synthesis of this compound

This two-step protocol first creates the methyl ester from the corresponding carboxylic acid, followed by methylation of the indazole nitrogen.

Step 1: Esterification

-

Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 15 mL per gram of starting material).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (approx. 1.2 eq).

-

Heat the reaction mixture to 90°C and maintain for 4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-bromo-1H-indazole-3-carboxylate as a yellow solid.[8]

Step 2: N-Methylation

-

Dissolve the Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.1 eq) portion-wise. Caution: NaH is highly reactive and generates flammable hydrogen gas upon contact with protic solvents.

-

Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation.

-

Add iodomethane (CH₃I, approx. 1.2 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir for 90 minutes or until TLC indicates completion.

-

Carefully quench the excess NaH by the slow addition of methanol at 0°C.

-

Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, heptane:ethyl acetate gradient) to yield the final product.[8]

Part 2: Strategic Derivatization Pathways

The power of the this compound scaffold lies in its capacity for diversification. The C6-bromo position is a prime substrate for palladium-catalyzed cross-coupling reactions, while the C3-ester can be readily converted into amides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[9] It is the cornerstone of modern drug synthesis for creating biaryl and heteroaryl-aryl structures.[10] The reaction's tolerance for a wide range of functional groups makes it ideal for late-stage diversification.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[10][11]

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), at a loading of 5 mol%.[11][12]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[10]

-

Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.[11]

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the C6-arylated product.

Expert Insight: The choice of catalyst and base is critical. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[11] Cesium carbonate is a stronger base than potassium carbonate and can sometimes accelerate the reaction, particularly with less reactive boronic acids. The use of a mixed aqueous-organic solvent system is essential for dissolving both the organic substrate and the inorganic base.

Palladium-Catalyzed Buchwald-Hartwig Amination at C6

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that was historically challenging.[13][14] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing direct access to aniline derivatives that are prevalent in pharmaceuticals.[15][16]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Representative Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos or BINAP, 4 mol%).

-

Add this compound (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add the desired primary or secondary amine (1.2 eq) followed by an anhydrous solvent like toluene or 1,4-dioxane.

-

Place the sealed tube in a preheated oil bath at 100-110°C and stir for 16-24 hours.[15]

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography to yield the C6-aminated product.

Expert Insight: The success of the Buchwald-Hartwig amination hinges on the ligand.[14] Bulky, electron-rich phosphine ligands (the "Buchwald ligands") are essential to facilitate the reductive elimination step, which is often rate-limiting.[14] The reaction is highly sensitive to air and moisture, so maintaining strictly anhydrous and anaerobic conditions is paramount for achieving good yields.[15]

Amide Bond Formation at C3

While the ester at C3 is a stable functional group, converting it to an amide is a common strategy to modulate a compound's pharmacological properties, including its solubility, metabolic stability, and ability to form hydrogen bonds with a biological target.[17] This is typically achieved via hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction.

Experimental Protocol: Amide Coupling

Step 1: Saponification (Ester Hydrolysis)

-

Dissolve this compound (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, approx. 3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to a pH of ~3-4, which will precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum to obtain 6-bromo-1-methyl-1H-indazole-3-carboxylic acid.

Step 2: Amide Coupling

-

Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous DMF.

-

Add an amide coupling agent, such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).[17][18]

-

Add a hindered organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq) and stir the mixture at room temperature for 15 minutes to form the activated ester.[17][18]

-

Add the desired primary or secondary amine (1.1 eq) to the mixture.

-

Stir at room temperature for 4-6 hours or until the reaction is complete.[18]

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and purify by column chromatography or recrystallization.

Part 3: Biological Significance and Structure-Activity Relationships (SAR)

The derivatization of the indazole core is not merely a synthetic exercise; it is a targeted strategy to create molecules with specific biological functions. Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anti-HIV effects, but their most significant impact has been in cancer therapy.[1][3][4]